molecular formula C26H26N4O5S2 B2781663 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-09-6

6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2781663
CAS RN: 449770-09-6
M. Wt: 538.64
InChI Key: LYHPWCAWINCRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one . These types of compounds are of broad interest due to their potential therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds, specifically 3,4-dihydroquinolin-1(2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction .

Scientific Research Applications

Synthetic Methods and Characterization

  • A related compound, Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone, has been synthesized and characterized. This process involves acetylation, nucleophilic substitution reactions, and the synthesis of various heterocyclic rings. These synthesized compounds have potential for pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitubercular Activities

  • Novel carboxamide derivatives of 2-Quinolones, with a structure similar to the queried compound, have demonstrated promising antibacterial, antifungal, and antitubercular activities. This suggests potential applications in treating infectious diseases (Kumar, Fernandes, & Kumar, 2014).

Fluorescent Properties and Sensing Applications

  • Compounds like 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, which are chemically related, have been synthesized and their fluorescent properties studied. These compounds can be applied as fluorescent whiteners, indicating potential use in material sciences (Rangnekar & Shenoy, 1987).

Enzyme Inhibitory Activity

  • Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups show significant enzyme inhibitory activity against human carbonic anhydrase and cholinesterase. This points to potential applications in developing treatments for conditions related to these enzymes (Stellenboom & Baykan, 2019).

Anticancer Properties

  • 2-Substituted-5,6,7,8-tetrahydronaphthalene derivatives, similar in structure to the queried compound, have shown selective cytotoxicity against colon cancer cells, indicating potential use in cancer therapy (Gamal-Eldeen et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been suggested to involve the disruption of biological membrane systems .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential therapeutic properties, as well as optimization of its synthesis .

properties

IUPAC Name

6-acetyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S2/c1-16(31)29-14-12-20-22(15-29)36-26(23(20)24(27)32)28-25(33)18-8-10-19(11-9-18)37(34,35)30-13-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-11H,4,6,12-15H2,1H3,(H2,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHPWCAWINCRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.